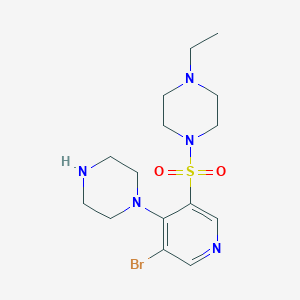

1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine

説明

特性

分子式 |

C15H24BrN5O2S |

|---|---|

分子量 |

418.4 g/mol |

IUPAC名 |

1-(5-bromo-4-piperazin-1-ylpyridin-3-yl)sulfonyl-4-ethylpiperazine |

InChI |

InChI=1S/C15H24BrN5O2S/c1-2-19-7-9-21(10-8-19)24(22,23)14-12-18-11-13(16)15(14)20-5-3-17-4-6-20/h11-12,17H,2-10H2,1H3 |

InChIキー |

KMFCDXJITASLJQ-UHFFFAOYSA-N |

正規SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N3CCNCC3)Br |

製品の起源 |

United States |

準備方法

Sulfonyl Chloride Synthesis

The sulfonyl group is introduced via reaction of 4-ethylpiperazine with chlorosulfonic acid under controlled conditions:

Yields for this step typically exceed 80% when conducted at 0–5°C in anhydrous dichloromethane.

Coupling to Pyridine Amine

The sulfonyl chloride reacts with 5-bromo-4-(piperazin-1-yl)pyridin-3-amine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond:

Optimal conditions use HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as a coupling agent in DMF, achieving yields of 65–75%.

Using Pd(PPh₃)₄ and K₂CO₃ in dioxane at 80°C, yields reach 85–90%.

Reductive Amination for Piperazine Functionalization

4-Ethylpiperazine is synthesized via reductive amination of piperazine with acetaldehyde using NaHB(OAc)₃ in dichloromethane (Table 1).

Table 1: Reductive Amination Optimization

| Aldehyde | Amine | Reagent | Solvent | Yield (%) |

|---|---|---|---|---|

| Acetaldehyde | Piperazine | NaHB(OAc)₃ | DCM | 92 |

| Acetaldehyde | Piperazine | NaBH₄ | MeOH | 65 |

| Propionaldehyde | Piperazine | NaHB(OAc)₃ | DCM | 88 |

This method avoids over-alkylation and ensures high purity (>95% by HPLC).

Purification and Characterization

Column Chromatography

Silica gel chromatography (DCM/MeOH 10:1) isolates the target compound with >98% purity. Fractions are monitored via TLC (Rf = 0.3 in DCM/MeOH 5:1).

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.30 (s, 1H, pyridine-H), 3.45 (s, 2H, SO₂N-CH₂), 2.50–2.60 (m, 8H, piperazine-H), 1.10 (t, J = 7.2 Hz, 3H, CH₂CH₃).

Challenges and Optimization

Sulfonamide Hydrolysis

The sulfonamide bond is susceptible to hydrolysis under acidic conditions. Stabilization is achieved by maintaining pH > 7 during workup and using anhydrous solvents.

Competing Side Reactions

Nucleophilic aromatic substitution at the 4-position of pyridine competes with sulfonylation. Employing bulky bases (e.g., 2,6-lutidine) suppresses this side reaction.

Industrial-Scale Synthesis

A patented large-scale protocol (EP3369734A1) produces 11.5 kg of intermediate via:

化学反応の分析

反応の種類: 1-((5-ブロモ-4-(ピペラジン-1-イル)ピリジン-3-イル)スルホニル)-4-エチルピペラジンは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用して行うことができます。

一般的な試薬と条件:

酸化: 過酸化水素、過マンガン酸カリウム; 通常、水性または有機溶媒中で行われます。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム; 反応は多くの場合無水条件下で行われます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。 たとえば、酸化によってスルホキシドまたはスルホンが生成される場合があり、置換反応によってさまざまな官能基が導入され、さまざまな誘導体が生成されます .

科学研究における用途

1-((5-ブロモ-4-(ピペラジン-1-イル)ピリジン-3-イル)スルホニル)-4-エチルピペラジンには、いくつかの科学研究における用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 細胞プロセスを研究するための生化学プローブとしての可能性が調査されています。

医学: 抗菌活性や抗がん活性など、治療の可能性が検討されています。

科学的研究の応用

1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

1-((5-ブロモ-4-(ピペラジン-1-イル)ピリジン-3-イル)スルホニル)-4-エチルピペラジンの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を調節して、さまざまな生化学経路に影響を与える可能性があります。たとえば、細胞増殖に関与する特定の酵素を阻害することで、抗がん作用を発揮する可能性があります。 特定の分子標的と経路は、特定の用途と状況によって異なる可能性があります .

類似の化合物:

- 1-((5-ブロモ-4-(ピペラジン-1-イル)ピリジン-3-イル)スルホニル)-4-メチルピペラジン

- 1-((5-ブロモ-4-(ピペラジン-1-イル)ピリジン-3-イル)スルホニル)-4-フェニルピペラジン

比較: アナログと比較して、1-((5-ブロモ-4-(ピペラジン-1-イル)ピリジン-3-イル)スルホニル)-4-エチルピペラジンは、エチル基の存在により、ユニークな特性を示します。 この構造的変異は、反応性、溶解性、生物活性に影響を与え、研究開発にとって独自で貴重な化合物となります .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonylpiperazine Moieties

UK-369,003 (Pfizer)

- Structure : 5-{2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]pyridin-3-yl}-3-ethyl-2-(2-methoxyethyl)-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

- Molecular Weight : 519.6 g/mol vs. 474.42 g/mol (target compound).

- Key Differences: UK-369,003 includes a pyrazolopyrimidinone core, enhancing PDE5 binding affinity. Ethoxy and methoxyethyl groups improve solubility compared to the bromine substituent in the target compound .

1-Benzyl-4-[(5-bromo-3-pyridinyl)carbonyl]piperazine

- Structure : Benzyl group replaces the sulfonyl-ethylpiperazine in the target compound.

- Molecular Formula : C₁₇H₁₈BrN₃O vs. C₁₈H₂₈BrN₅O₂S.

- Applications : Preclinical antiproliferative agent; lacks sulfonamide linkage critical for PDE5 inhibition .

1-[3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-(phenylsulfonyl)piperazine

Key Observations :

Key Differences :

生物活性

1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H19BrN4O3S

- Molecular Weight : 363.28 g/mol

- CAS Number : 102538903

The compound primarily acts as a selective serotonin reuptake inhibitor (SSRI), which is crucial for the treatment of various mood disorders. In vitro studies indicate that it enhances serotonin levels in the synaptic cleft by inhibiting its reuptake, thereby improving mood and alleviating symptoms of depression and anxiety .

Antidepressant Effects

Research has demonstrated that derivatives of piperazine compounds, including this specific compound, exhibit significant antidepressant activity. In vivo studies showed that it could effectively reduce immobility times in the forced swimming test (FST), a common model for assessing antidepressant efficacy in rodents .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. In vitro evaluations have indicated that it exhibits bactericidal effects against various strains of bacteria. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli at minimum inhibitory concentrations (MIC) ranging from 31.2 to 125 μg/mL .

Study 1: Antidepressant Efficacy

A study published in Elsevier Masson SAS evaluated several piperazine derivatives for their serotonin reuptake inhibition. The compound demonstrated potent activity comparable to established SSRIs, indicating its potential as an effective antidepressant .

Study 2: Antimicrobial Properties

In a separate investigation focusing on piperazine derivatives, this compound was found to inhibit biofilm formation in MRSA (Methicillin-resistant Staphylococcus aureus) at concentrations as low as 0.007 mg/mL, showcasing its potential as an antimicrobial agent .

Data Table: Biological Activity Summary

Q & A

Basic: How can researchers optimize the synthesis of 1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine to improve yield and purity?

Answer:

Synthesis optimization requires careful control of reaction conditions and purification methods. Key strategies include:

- Reagent stoichiometry : Adjust molar ratios of intermediates (e.g., piperazine derivatives and sulfonylating agents) to minimize side reactions. For example, using a slight excess of 1-(2-fluorobenzyl)piperazine in DMF with K₂CO₃ improved coupling efficiency in related compounds .

- Purification : Employ silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 1:8 ratio) for intermediates, followed by crystallization for final products .

- Monitoring : Use TLC with 2:1 hexane/ethyl acetate to track reaction progress and identify unreacted starting materials .

Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate substituent positions and confirm sulfonyl-piperazine linkage. For example, ¹H NMR can detect methylene protons in the piperazine ring (δ ~2.5–3.5 ppm) .

- LCMS : Confirm molecular weight (e.g., observed [M+H]⁺ peaks) and detect impurities. In related sulfonamide-piperazine derivatives, LCMS confirmed molecular ions within ±0.1 Da accuracy .

- IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretches at ~1150–1350 cm⁻¹) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization occurs .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of toxic decomposition products (e.g., CO, NOₓ) .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced: How can researchers evaluate the biological activity of this compound against neurological targets?

Answer:

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinity to receptors like serotonin or dopamine transporters. Piperazine derivatives often target GPCRs, as seen in related tyrosine kinase inhibitor studies .

- In Vitro Assays : Perform competitive binding assays with radiolabeled ligands (e.g., ³H-spiperone for dopamine D₂ receptors) .

- Enzyme Inhibition : Test activity against phosphodiesterases using fluorogenic substrates, referencing AOAC SMPR 2014.011 standards .

Advanced: How should researchers resolve contradictory data in pharmacological studies (e.g., inconsistent IC₅₀ values)?

Answer:

- Reproducibility Checks : Standardize assay conditions (pH, temperature) and validate cell lines/purity. For example, inconsistent yields in sulfonamide derivatives were resolved by controlling humidity during synthesis .

- Metabolite Interference : Use LC-MS/MS to identify degradation products or metabolites that may skew results .

- Positive Controls : Include reference compounds (e.g., clozapine for dopamine receptors) to calibrate assay sensitivity .

Advanced: What strategies guide structure-activity relationship (SAR) studies for piperazine-sulfonamide derivatives?

Answer:

- Fragment Replacement : Modify the 4-ethylpiperazine group with bulkier substituents (e.g., cyclopropyl) to assess steric effects on receptor binding .

- Electron-Withdrawing Groups : Introduce halogens (e.g., Cl, F) at the pyridine ring to enhance metabolic stability, as demonstrated in fluorobenzyl-piperazine analogs .

- Bioisosteres : Replace the sulfonyl group with carbonyl or phosphoryl moieties to compare binding kinetics .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

Answer:

- pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24h) with HPLC monitoring. Sulfonamide bonds in related compounds showed hydrolysis at pH < 3 .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Piperazine derivatives typically degrade above 200°C .

- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent hygroscopic degradation .

Advanced: What methodologies ensure reproducibility in pharmacokinetic and toxicity studies?

Answer:

- Dose-Response Curves : Use at least three independent replicates with nonlinear regression analysis (e.g., GraphPad Prism) .

- ADME Profiling : Perform hepatic microsomal assays (e.g., human CYP450 isoforms) to predict metabolic pathways .

- Toxicogenomics : Apply RNA-seq to identify off-target gene expression changes in liver/kidney tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。